Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate
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Overview
Description
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting from readily available precursors
Functionalization: The preformed pyrrolidine ring can be functionalized by introducing the benzyl and carbamate groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzyl and carbamate groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-Benzyl-3-pyrrolidinol: A structurally similar compound with a pyrrolidine ring and a benzyl group.
(S)-Benzyl (1-(2-aminoacetyl)pyrrolidin-3-yl)(methyl)carbamate: Another compound with similar functional groups.
Uniqueness
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C20H31N3O3 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C20H31N3O3/c1-4-22(20(25)26-14-16-8-6-5-7-9-16)12-17-10-11-23(13-17)19(24)18(21)15(2)3/h5-9,15,17-18H,4,10-14,21H2,1-3H3 |
InChI Key |
NIUUJVJDAOCBOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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